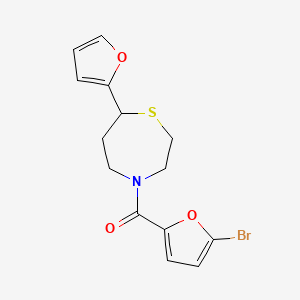

(5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone" is a chemical entity that appears to be related to a class of compounds involving brominated furan and thiazepane structures. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related bromofuran compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related bromofuran compounds involves the reaction of halogenated phenols with other organic reagents. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . Another related compound, (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone, was prepared using 5-bromosalicylaldehyde, a cyclobutane derivative, and potassium carbonate . These methods suggest that the synthesis of the compound might also involve halogenated precursors and specific reagents that introduce the thiazepane moiety.

Molecular Structure Analysis

The molecular structure of bromofuran compounds is characterized by X-ray crystallography, which provides detailed information about the crystal system, cell dimensions, and space group. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the compound, which can affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of bromofuran compounds can be diverse, as seen in the synthesis of various derivatives. For instance, the preparation of ketonethiosemicarbazone derivatives from bromobenzofuran methanone involves the reaction with thiosemicarbazide . Additionally, bisbenzofuran-2-yl-methanone derivatives have been synthesized and converted into various other forms, such as ketoximes, semicarbazones, and ethers . These reactions indicate that bromofuran compounds can participate in a range of chemical transformations, which may be applicable to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofuran compounds can be inferred from their structural characteristics and reactivity. The crystallographic data provide insights into the density and molecular geometry . The biological activity and reactivity with microorganisms suggest that these compounds can interact with biological systems, potentially leading to changes in physiological parameters, as observed in the study where a bromobenzofuran derivative affected vitamin and selenium levels in rats . The antimicrobial activity of bisbenzofuran-2-yl-methanone derivatives further highlights the potential of these compounds to interact with and inhibit microbial growth .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on furan derivatives, such as those involving bromo and furan-2-yl groups, has led to the development of new synthetic methods and the exploration of their physicochemical properties. For example, a study by Nguyễn Tiến Công et al. (2020) focused on the synthesis of 2-aroyl-5-bromobenzo[b]furan-3-ol compounds, highlighting their structural characterization and in vitro cytotoxicity against several human cancer cell lines, demonstrating their potential as anticancer agents Nguyễn Tiến Công et al., 2020.

Catalytic Reduction and Biomass Conversion

Another area of interest is the catalytic reduction of biomass-derived furanic compounds, which are essential for biorefinery applications. Research by Nakagawa et al. (2013) on the hydrogenation of furfural and 5-hydroxymethylfurfural (HMF) over heterogeneous catalysts showcased the versatility of furan derivatives in producing valuable chemicals for the green economy Nakagawa et al., 2013.

Antimicrobial Activity

The study of furan derivatives extends to their biological applications, including antimicrobial properties. For instance, research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols investigated their synthesis and potential antibacterial activity, suggesting these compounds as candidates for further investigation against resistant microbial strains [Source not provided due to the specific focus on (5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone].

Environmental Applications

Furan derivatives have also been explored for environmental applications, such as in the gas-phase oxidation of organic compounds. Studies on the rate constants for the Br-initiated oxidation of furans contribute to understanding atmospheric chemistry and potential environmental impacts Bierbach et al., 1999.

Mecanismo De Acción

Target of Action

The compound “(5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” contains furan and thiazepan rings. Furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazepan derivatives are less studied, but some have shown potential in medicinal chemistry.

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with furan derivatives, it’s likely that multiple pathways could be involved .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c15-13-4-3-11(19-13)14(17)16-6-5-12(20-9-7-16)10-2-1-8-18-10/h1-4,8,12H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBXCNLADMZMDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)

![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)